Captodiame hydrochloride
Overview
Description
Captodiame, also known as captodiamine, is an antihistamine used as a sedative and anxiolytic . It is a derivative of diphenhydramine . Captodiame has been suggested for use in preventing benzodiazepine withdrawal syndrome .
Synthesis Analysis
The synthesis of Captodiame involves several steps . The process begins with the Friedel-Crafts acylation of the n-butyl ether of thiophenol with benzoyl chloride, which gives the corresponding benzophenone. This is then reduced with zinc/NaOH followed by treatment with HCl in ether to afford the benzhydryl chloride. Displacement of the halogen with thiourea gives the isothiouronium salt. Hydrolysis of the salt leads to the sulfur analog of a benzhydrol. Finally, alkylation of the sodium salt of this last with N-(2-chloroethyl)dimethylamine affords captodiame .Molecular Structure Analysis
The molecular structure of Captodiame hydrochloride is C21H30ClNS2 . The average weight is 396.05 and the monoisotopic weight is 395.15082 .Scientific Research Applications
Neurodermatoses Treatment
Captodiame hydrochloride, chemically p-butylthiodiphenyl-methyl-2-dimethylaminoethyl sulphide hydrochloride, has been explored for its potential in treating neurodermatoses. Its mechanism is thought to involve selective action on the higher cortical centres, stabilizing emotions without impairing alertness. This attribute makes it suitable for trials in conditions like neurodermatoses, where emotional stabilization is key (Abbott, 1960).
Antihypertensive Therapy Quality of Life Impact
Captodiame hydrochloride, under investigation for its effects in antihypertensive therapy, has been compared with other drugs like methyldopa and propranolol. Studies have focused on its impact on the quality of life of patients undergoing antihypertensive therapy, examining parameters like general well-being, side effects, work performance, and life satisfaction (Croog et al., 1986).
Detection and Determination in Various Contexts
Research has been conducted on developing rapid methods for the detection and determination of Captan, a related compound to Captodiame. This includes applications in industrial and agricultural contexts, highlighting its utility in diverse environments (Visweswariah, Jayaram, & Majumder, 1970).
Therapeutic Use in Hypertension and Heart Failure
Captodiame hydrochloride's role as an angiotensin-converting enzyme (ACE) inhibitor has been extensively studied. It has shown efficacy in long-term blood pressure reduction and in the treatment of essential hypertension and congestive heart failure. Its ability to modify hormone levels associated with hypertension has been a significant focus of research (Johnston, McGrath, Millar, & Matthews, 1979).
Controlled Drug Delivery Research
Studies have explored the use of mesoporous carbons for controlled delivery of drugs, including captodiame hydrochloride. These investigations are crucial for developing advanced drug delivery systems, particularly for oral administration (Saha, Warren, & Naskar, 2014).
Analytical Techniques in Pharmaceutical Science
Research has been directed towards developing analytical techniques for simultaneous determination of captodiame and other drugs in various samples, including human plasma. This is critical for both clinical and pharmaceutical quality control (Gholivand & Khodadadian, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NS2.ClH/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18;/h6-14,21H,4-5,15-17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCZDPRPOLRNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920402 | |
Record name | 2-({[4-(Butylsulfanyl)phenyl](phenyl)methyl}sulfanyl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Captodiame hydrochloride | |
CAS RN |
904-04-1 | |
Record name | Ethanamine, 2-[[[4-(butylthio)phenyl]phenylmethyl]thio]-N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-({[4-(Butylsulfanyl)phenyl](phenyl)methyl}sulfanyl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Captodiame hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPTODIAME HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I7N9PR9J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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